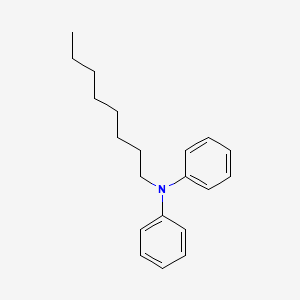

N-Octyl-N-phenylaniline

Cat. No. B1617617

:

86-25-9

M. Wt: 281.4 g/mol

InChI Key: RQVGZVZFVNMBGS-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06204412B1

Procedure details

In a 50 gallon (about 189 L) reactor, 144 pounds (about 65.5 kg) of diphenylamine and 5.9 pounds (about 2.7 kg) of Filtrol™ clay (Engelhard Corp., Iselin, N.J.) were mixed in a reactor and heated to 160° C. for 20 minutes to drive off moisture. About 124.3 pounds (about 56.5 kg) of diisobutylene at room temperature was then added to the reactor over the period of one minute or less. The reaction temperature dropped and then climbed back to an initial set point temperature of 160° C. Within about 10 minutes of first adding the diisobutylene, 28.7 pounds (about 13 kg) of isobutylene was charged in the reactor over a period of about 30 minutes such that the pressure was kept below about 90 psi (about 6.2×105 Pa). Based on experience and Examples illustrated in U.S. Pat. No. 5,750,787, it is believed that the initiation of the addition of isobutylene occurred before the reactive composition of diisobutylene and diphenylamine formed at least 50 wt. % monooctyldiphenylamine.

Identifiers

|

REACTION_CXSMILES

|

[C:1]1([NH:7][C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C[C:15]([CH2:17][C:18]([CH3:21])(C)C)=[CH2:16].[CH3:22][C:23](=C)[CH3:24]>>[CH2:22]([N:7]([C:1]1[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1)[C:8]1[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1)[CH2:23][CH2:24][CH2:21][CH2:18][CH2:17][CH2:15][CH3:16]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)NC1=CC=CC=C1

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(=C)CC(C)(C)C

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(=C)CC(C)(C)C

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)=C

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)=C

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(=C)CC(C)(C)C

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)NC1=CC=CC=C1

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

160 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The reaction temperature dropped

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

set point temperature of 160° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was charged in the reactor over a period of about 30 minutes such that the pressure

|

|

Duration

|

30 min

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CCCCCCC)N(C1=CC=CC=C1)C1=CC=CC=C1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |